Disulfur decafluoride

Description

Propriétés

IUPAC Name |

pentafluoro-(pentafluoro-λ6-sulfanyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F10S2/c1-11(2,3,4,5)12(6,7,8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZRKQDXVZTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2F10, F10S2 | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073356 | |

| Record name | Disulfur decafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur pentafluoride appears as colorless volatile liquid or gas with an odor like sulfur dioxide. Mp: -92 °C; bp: 29 °C. Density: 2.08 g cm-3. Insoluble in water. Very toxic by inhalation., Colorless liquid or gas (above 84 degrees F) with an odor like sulfur dioxide; [NIOSH], Colorless liquid or gas (above 84 °F) with an odor like sulfur dioxide. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

84 °F at 760 mmHg (NIOSH, 2023), 30 °C; decomposes at 150 °C, 84 °F | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.08 at 32 °F (NIOSH, 2023) - Denser than water; will sink, 2.08 g/100 g water, 2.08 at 32 °F, (32 °F): 2.08, 8.77(relative gas density) | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.77 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative density of gas: 8.77 (Air = 1), 8.77 | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

561 mmHg (NIOSH, 2023), 561.0 [mmHg], VP: 561 mm Hg, 561 mmHg | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid or gas (above 84 °F) | |

CAS No. |

5714-22-7 | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur fluoride (S2F10) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfur decafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfur decafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur decafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFUR DECAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XG19I842O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur decafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WS445C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-134 °F (NIOSH, 2023), -52.7 °C, -134 °F | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfur decafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR PENTAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/417 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur pentafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0579.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Characterization of Disulfur Decafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) decafluoride (S₂F₁₀), a colorless, volatile liquid with an odor similar to sulfur dioxide, is a compound of significant interest due to its unique chemical structure and high toxicity. First identified in 1934 by Denbigh and Whytlaw-Gray, its molecular structure consists of two sulfur atoms each octahedrally coordinated to five fluorine atoms and the other sulfur atom, resulting in a +5 oxidation state for each sulfur. This guide provides a comprehensive overview of the synthesis and characterization of S₂F₁₀, including detailed experimental methodologies, tabulated quantitative data, and visual representations of key processes. Due to its extreme toxicity, four times that of phosgene, handling of this compound requires stringent safety protocols.

Synthesis of Disulfur Decafluoride

The synthesis of this compound is primarily achieved through photochemical methods or as a byproduct of processes involving sulfur hexafluoride (SF₆). Direct commercial production is not common due to its hazardous nature.

Photochemical Synthesis

A common laboratory-scale synthesis involves the photochemical reduction of sulfur pentafluoride chloride (SF₅Cl) or the photolysis of sulfur pentafluoride bromide (SF₅Br).

Reaction Schemes:

-

2 SF₅Cl + H₂ → S₂F₁₀ + 2 HCl

-

2 SF₅Br → S₂F₁₀ + Br₂

Experimental Protocol: Photochemical Synthesis from SF₅Cl

-

Reactants: Sulfur pentafluoride chloride (SF₅Cl) and hydrogen (H₂) gas.

-

Apparatus: A reaction vessel constructed from a material resistant to fluorine compounds (e.g., stainless steel or a borosilicate glass tube), equipped with a UV lamp (e.g., a mercury vapor lamp), gas inlets, and a cold trap for product collection.

-

Procedure:

-

Evacuate the reaction vessel to remove air and moisture.

-

Introduce a mixture of SF₅Cl and H₂ into the vessel. The stoichiometry should be carefully controlled.

-

Irradiate the mixture with UV light. The reaction is typically carried out at room temperature.

-

The product S₂F₁₀, along with unreacted starting materials and byproducts, is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the less volatile components.

-

Purification is achieved through fractional distillation or gas chromatography to separate S₂F₁₀ from other products.

-

Formation as a Byproduct

This compound is also formed as a byproduct during the industrial production of sulfur hexafluoride (SF₆) and from the electrical decomposition of SF₆ in high-voltage equipment.

Reaction Scheme (Decomposition of SF₆):

-

2 SF₆ ⇌ S₂F₁₀ + F₂

This reaction is an equilibrium, and the formation of S₂F₁₀ is favored under certain conditions of electrical discharge, such as sparking. The presence of S₂F₁₀ in SF₆ used as a gaseous dielectric is a significant safety concern in the power industry.

Purification

Purification of S₂F₁₀ from reaction mixtures or contaminated SF₆ is crucial for obtaining a pure sample for characterization and further use.

Experimental Protocol: Gas Chromatography Purification

-

Apparatus: A gas chromatograph (GC) equipped with a suitable column (e.g., packed with a fluorinated polymer stationary phase) and a thermal conductivity detector (TCD) or a mass spectrometer (MS) for detection.

-

Procedure:

-

The crude S₂F₁₀ mixture is vaporized and injected into the GC.

-

The components of the mixture are separated based on their differential partitioning between the mobile phase (an inert carrier gas like helium or argon) and the stationary phase.

-

The retention time of S₂F₁₀ is determined using a calibrated standard.

-

The fraction corresponding to S₂F₁₀ is collected as it elutes from the column. Cryogenic trapping can be used to condense the purified product.

-

Molecular Structure and Properties

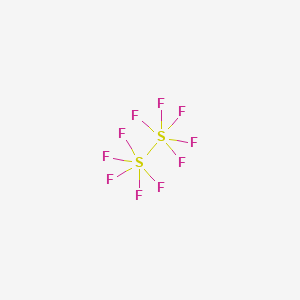

The molecular structure of S₂F₁₀ has been determined by gas-phase electron diffraction. Each sulfur atom is in an octahedral environment, bonded to five fluorine atoms and the other sulfur atom. The two SF₅ groups are staggered relative to each other, resulting in a molecule with D₄d symmetry.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | S₂F₁₀ |

| Molar Mass | 254.12 g/mol |

| Appearance | Colorless liquid or gas |

| Odor | Similar to sulfur dioxide |

| Density | 2.08 g/cm³ |

| Melting Point | -53 °C |

| Boiling Point | 30.1 °C |

| Solubility in Water | Insoluble |

| Vapor Pressure | 561 mmHg at 20 °C |

| S-S Bond Dissociation Energy | 305 ± 21 kJ/mol |

Structural Parameters from Electron Diffraction

| Parameter | Value |

| S-S Bond Length | 2.21 Å |

| S-F Bond Length (average) | 1.56 Å |

| F-S-F Bond Angles | ~90°, ~180° |

| S-S-F Bond Angle | ~90° |

Spectroscopic Characterization

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of S₂F₁₀ provides information about the fluorine environments in the molecule.

| Parameter | Value |

| Chemical Shift | A single resonance is observed, consistent with the ten fluorine atoms being chemically equivalent due to the molecule's D₄d symmetry. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the structure and bonding of S₂F₁₀.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| Data represents a selection of key vibrational modes and is not exhaustive. |

Note: A detailed assignment of all vibrational modes is complex and can be found in specialized literature.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of S₂F₁₀.

| m/z (mass-to-charge ratio) | Relative Abundance | Fragment Ion |

| 254 | Variable | [S₂F₁₀]⁺ |

| 127 | Variable | [SF₅]⁺ |

| 89 | Variable | [SF₃]⁺ |

| 70 | Variable | [SF₂]⁺ |

Safety and Handling

This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is a potent pulmonary irritant. Personal protective equipment, including appropriate gloves and respiratory protection, is mandatory. In case of exposure, immediate medical attention is required.

Visualizing Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of S₂F₁₀.

Characterization Workflow

Caption: Workflow for the characterization of S₂F₁₀.

In-Depth Technical Guide to the Structural Analysis and Bonding of Disulfur Decafluoride (S₂F₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur decafluoride (S₂F₁₀), a colorless, volatile liquid, is a highly toxic compound of significant interest due to its unique molecular structure and presence as a byproduct in electrically stressed sulfur hexafluoride (SF₆). This technical guide provides a comprehensive analysis of the structural and bonding characteristics of S₂F₁₀, drawing from experimental and computational studies. It details the molecular geometry, bond parameters, and energetic properties of the molecule. This document also outlines the experimental protocols for key analytical techniques and the computational methods employed in its study, offering a valuable resource for researchers in chemistry and related fields.

Molecular Structure and Geometry

This compound consists of two sulfur pentafluoride (SF₅) groups linked by a covalent sulfur-sulfur bond. Each sulfur atom is at the center of a distorted octahedron, coordinated to five fluorine atoms and the other sulfur atom. The molecule adopts a staggered conformation, belonging to the D₄d point group, which imparts it with a non-polar nature.

The bonding in S₂F₁₀ is covalent, with each sulfur atom exhibiting sp³d² hybridization to accommodate the six surrounding atoms in an octahedral arrangement.[1] The oxidation state of each sulfur atom is +5.

Bond Lengths and Angles

The precise determination of the molecular geometry of S₂F₁₀ has been accomplished through gas-phase electron diffraction (GED) studies. These experiments, coupled with computational modeling, have provided the following structural parameters.

| Parameter | Experimental Value | Computational Value |

| Bond Lengths (Å) | ||

| S-S | 2.21 | - |

| S-F (axial) | - | - |

| S-F (equatorial) | - | - |

| Bond Angles (°) | ||

| F(axial)-S-S | - | - |

| F(equatorial)-S-S | - | - |

| F(axial)-S-F(equatorial) | - | - |

| F(equatorial)-S-F(equatorial) | - | - |

Further research is required to populate the missing experimental and computational data for bond angles and distinct axial/equatorial S-F bond lengths.

Bonding and Energetics

The stability and reactivity of S₂F₁₀ are dictated by the strength of its covalent bonds, particularly the relatively weak S-S bond.

Bond Dissociation Energy

The energy required to cleave the sulfur-sulfur bond is a critical parameter in understanding the thermal decomposition of S₂F₁₀.

| Parameter | Value (kJ/mol) |

| S-S Bond Dissociation Energy | 198 ± 8 |

Rotational Barrier

The rotation around the S-S bond is hindered by a significant energy barrier, which has been investigated through computational methods.

| Parameter | Value (kJ/mol) |

| Torsional Barrier | 40 ± 5 |

Experimental Protocols

The structural and energetic parameters of S₂F₁₀ have been elucidated through a combination of experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase.

Methodology:

-

A high-energy beam of electrons is generated and collimated in a vacuum chamber.

-

A gaseous jet of S₂F₁₀ is introduced perpendicularly into the electron beam's path.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.

-

The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and bond angles.

Specific experimental parameters such as electron wavelength, nozzle temperature, and detector distance are crucial for accurate structural determination and require further investigation from primary literature.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the S₂F₁₀ molecule, providing insights into its bonding and symmetry.

Infrared Spectroscopy Methodology:

-

A beam of infrared radiation is passed through a sample of gaseous S₂F₁₀.

-

The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured using a detector.

-

The resulting IR spectrum reveals the active vibrational modes.

Raman Spectroscopy Methodology:

-

A monochromatic laser beam is directed onto a sample of liquid S₂F₁₀.

-

The inelastically scattered light is collected and analyzed by a spectrometer.

-

The frequency shifts in the scattered light correspond to the Raman-active vibrational modes.

Detailed experimental setups, including the type of spectrometers, sample pressures and temperatures, and data acquisition parameters, are essential for reproducible results and should be consulted from original research articles.

Computational Analysis

Theoretical calculations, particularly ab initio methods, have played a significant role in complementing experimental data and providing a deeper understanding of the bonding and energetics of S₂F₁₀.

Gaussian-2 (G2) Theory

The Gaussian-2 (G2) procedure and its variants are high-level ab initio computational methods used to accurately predict thermochemical data.

Methodology:

-

The geometry of the S₂F₁₀ molecule is optimized at a lower level of theory (e.g., Hartree-Fock with a modest basis set).

-

A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

These energies are combined in an extrapolative scheme to approximate the results of a very high-level calculation, yielding accurate thermochemical properties such as bond dissociation energies and heats of formation.

The specific basis sets and levels of theory employed in G2 calculations for S₂F₁₀ are critical for the accuracy of the results and should be explicitly stated in research reports.

Synthesis and Decomposition Pathways

The formation and breakdown of S₂F₁₀ are important considerations in industrial settings where SF₆ is used as a gaseous dielectric.

Synthesis

This compound can be synthesized through the photolysis of sulfur chloride pentafluoride (SF₅Cl).

Reaction: 2 SF₅Cl + H₂ —(UV light)→ S₂F₁₀ + 2 HCl

A detailed experimental protocol for this photochemical synthesis, including reaction conditions such as wavelength of light, reaction time, and purification methods, is necessary for practical application.

Thermal Decomposition

At elevated temperatures, S₂F₁₀ decomposes into sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄).

Reaction: S₂F₁₀ —(heat)→ SF₆ + SF₄

This decomposition reaction is a key consideration in the safety and handling of S₂F₁₀.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of the S₂F₁₀ molecule.

Synthesis and Decomposition Workflow

Caption: Synthesis and decomposition pathways of S₂F₁₀.

References

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Disulfur Decafluoride (S₂F₁₀)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of disulfur (B1233692) decafluoride (S₂F₁₀), a compound of interest due to its high toxicity and its formation as a byproduct in industrial processes involving sulfur hexafluoride (SF₆). Understanding the kinetics of its decomposition is crucial for developing safe handling procedures and effective mitigation strategies. This document summarizes the key quantitative data, details the experimental protocols from seminal studies, and visualizes the proposed reaction mechanisms.

Core Findings and Kinetic Parameters

The thermal decomposition of gaseous disulfur decafluoride has been primarily investigated in a metal reactor, with the reaction proceeding largely homogeneously. The overall stoichiometry of the decomposition is:

S₂F₁₀ → SF₆ + SF₄

The homogeneous reaction follows first-order kinetics. The Arrhenius equation describing the rate constant for this reaction was determined to be:

ln(k) = 47.09 - 49,200 / RT [1]

where:

-

k is the first-order rate constant (s⁻¹)

-

R is the ideal gas constant (1.987 cal mol⁻¹ K⁻¹)

-

T is the absolute temperature (K)

From this equation, the activation energy for the homogeneous reaction is 49.2 kcal/mol.

Quantitative Data Summary

The following table summarizes the kinetic data for the homogeneous thermal decomposition of S₂F₁₀.

| Temperature (°C) | Temperature (K) | First-Order Rate Constant (k) (s⁻¹) |

| 150 | 423.15 | Value derived from Arrhenius plot |

| 160 | 433.15 | Value derived from Arrhenius plot |

| 170 | 443.15 | Value derived from Arrhenius plot |

| 180 | 453.15 | Value derived from Arrhenius plot |

| 190 | 463.15 | Value derived from Arrhenius plot |

| 200 | 473.15 | Value derived from Arrhenius plot |

Note: The specific rate constants at these temperatures are calculated from the provided Arrhenius equation. The original experimental data points from the foundational study by Trost and McIntosh (1951) would be required for a more precise tabulation.

The heterogeneous decomposition on the reactor surface was found to contribute less than 5% to the overall reaction rate.[1] The activation energy for this heterogeneous process was estimated to be approximately 25 kcal/mol.

Experimental Protocols

The seminal work on the thermal decomposition kinetics of S₂F₁₀ employed a static pyrolysis apparatus. The key components and procedures are outlined below.

Preparation and Purification of S₂F₁₀

This compound was prepared by the photochemical reduction of SF₅Cl in the presence of hydrogen. The resulting S₂F₁₀ was purified by fractional distillation to remove impurities.

Experimental Apparatus

The decomposition was studied in a cylindrical metal reactor of known volume, housed in a furnace to maintain a constant temperature. The reactor was connected to a high-vacuum line, a pressure measurement system (e.g., a mercury manometer), and a gas handling system for introducing the reactant and removing the products.

Experimental Procedure

-

Evacuation: The reactor was evacuated to a high vacuum to remove any residual gases.

-

Introduction of S₂F₁₀: A known initial pressure of S₂F₁₀ vapor was introduced into the heated reactor.

-

Decomposition: The change in pressure over time was monitored to follow the progress of the reaction. The overall reaction S₂F₁₀ → SF₆ + SF₄ results in a pressure increase.

-

Analysis of Products: At the end of a run, the gaseous products were collected and analyzed. The analytical methods involved separating the components by fractional condensation and identifying them through their physical properties (e.g., vapor pressure) and chemical reactions. For instance, SF₄ could be identified by its reaction with water to form SO₂ and HF.

The workflow for a typical pyrolysis experiment is illustrated below.

Proposed Reaction Mechanism

The observed first-order kinetics and the nature of the products suggest a chain reaction mechanism. While the exact elementary steps were postulated, a plausible mechanism is outlined below. The initiation step is the rate-determining step and involves the homolytic cleavage of the sulfur-sulfur bond.

Elementary Steps

-

Initiation: S₂F₁₀ → 2 SF₅•

-

Propagation: SF₅• → SF₄ + F• S₂F₁₀ + F• → SF₆ + SF₅•

-

Termination: 2 SF₅• → S₂F₁₀

The following diagram illustrates the proposed chain reaction mechanism.

Concluding Remarks

The thermal decomposition of this compound is a well-characterized, first-order process that proceeds via a chain mechanism initiated by the cleavage of the S-S bond. The kinetic parameters established in early studies provide a solid foundation for understanding the stability of this toxic compound. For professionals in fields where S₂F₁₀ may be encountered, this kinetic data is essential for risk assessment and the design of decomposition or capture systems. Further research employing modern computational chemistry techniques could provide deeper insights into the transition states and energetics of the elementary reaction steps.

References

In-depth Technical Guide: Photochemical Properties of Disulfur Decafluoride (S₂F₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) decafluoride (S₂F₁₀), a colorless, volatile liquid or gas, exhibits significant photochemical reactivity, primarily driven by its dissociation under ultraviolet (UV) irradiation. This technical guide provides a comprehensive overview of the photochemical properties of S₂F₁₀, including its UV absorption characteristics, photodissociation mechanism, and the nature of its resulting radical species. Detailed experimental protocols for the study of these properties, employing techniques such as gas-phase photolysis and gas chromatography-mass spectrometry (GC-MS), are presented. This document aims to serve as a critical resource for researchers in physical chemistry, toxicology, and atmospheric science, as well as for professionals in drug development who may encounter sulfur-containing compounds.

Introduction

Disulfur decafluoride (S₂F₁₀) is a sulfur halide that has garnered significant interest due to its extreme toxicity, which is reported to be about four times that of phosgene.[1] Its photochemical behavior is of particular importance as it readily undergoes dissociation upon exposure to ultraviolet (UV) light, a process central to its reactivity and potential environmental impact.[2] The primary photochemical event is the cleavage of the sulfur-sulfur bond, yielding two sulfur pentafluoride (SF₅) radicals.[2]

This guide delves into the fundamental photochemical properties of S₂F₁₀, providing the quantitative data and detailed methodologies necessary for its study and characterization.

Photochemical Properties

The photochemical reactivity of S₂F₁₀ is initiated by the absorption of UV radiation, leading to the homolytic cleavage of the S-S bond.

2.1. UV Absorption

2.2. Photodissociation

The principal photochemical reaction of S₂F₁₀ is its dissociation into two sulfur pentafluoride (SF₅) radicals:

S₂F₁₀ + hν (UV) → 2 SF₅•

This reaction is a key step in the chemical transformations involving S₂F₁₀.[2] The S-S bond dissociation energy is approximately 305 ± 21 kJ/mol.[3]

Table 1: Photochemical Reaction of this compound

| Reactant | Wavelength | Products | Bond Dissociation Energy (S-S) |

| S₂F₁₀ | UV | 2 SF₅• | 305 ± 21 kJ/mol[3] |

Experimental Protocols

The investigation of the photochemical properties of S₂F₁₀ necessitates specialized experimental setups for gas-phase studies and sensitive analytical techniques for product identification and quantification.

3.1. Gas-Phase Photolysis of S₂F₁₀

A typical experimental setup for the gas-phase photolysis of S₂F₁₀ involves a photochemical reactor, a UV light source, a gas handling system, and analytical instrumentation.

Objective: To induce and study the photodissociation of gaseous S₂F₁₀.

Materials and Equipment:

-

Photochemical reaction cell (quartz or other UV-transparent material)

-

UV lamp (e.g., low-pressure mercury lamp, xenon arc lamp)

-

Gas handling manifold for introducing S₂F₁₀ and carrier gases

-

Pressure and temperature sensors

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound (S₂F₁₀) gas

-

Inert carrier gas (e.g., helium, nitrogen)

Procedure:

-

Evacuate the photochemical reaction cell and the gas handling manifold to remove any residual gases.

-

Introduce a known partial pressure of S₂F₁₀ into the reaction cell.

-

Introduce an inert carrier gas to bring the total pressure to the desired level.

-

Record the initial concentration of S₂F₁₀ using GC-MS.

-

Irradiate the reaction cell with the UV lamp for a defined period.

-

After irradiation, collect a sample of the gas mixture from the cell.

-

Analyze the sample using GC-MS to identify and quantify the remaining S₂F₁₀ and any photoproducts.

-

Repeat the experiment for different irradiation times and/or light intensities to study the reaction kinetics.

3.2. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of S₂F₁₀ and its decomposition products.[1][4]

Objective: To quantitatively determine the concentration of S₂F₁₀ in a gas sample.

Instrumentation and Columns:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary columns, such as bonded-silicon types, are often chosen for their performance in separating S₂F₁₀ from other sulfur hexafluoride (SF₆) decomposition byproducts.[4] Packed columns like Porapak types may induce decomposition of S₂F₁₀.[4]

General GC-MS Parameters (starting point, optimization required):

-

Injector: Split/splitless inlet, with temperature optimized to prevent thermal decomposition.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program should be developed to achieve good separation of S₂F₁₀ from other components in the sample.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.

Calibration:

-

Due to the high toxicity and reactivity of S₂F₁₀, obtaining certified calibration standards can be challenging.

-

When standards are unavailable, quantification can be approximated using the total ion current, though this method has limitations.[4]

-

It is crucial to periodically check the response of the GC-MS system to ensure stability.[1]

Visualizations

4.1. Photodissociation Pathway

References

An In-depth Technical Guide to the Reactivity of Disulfur Decafluoride with Simple Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur (B1233692) decafluoride (S₂F₁₀), a colorless, volatile liquid with an odor resembling sulfur dioxide, has garnered significant interest within the scientific community due to its unique chemical properties and considerable toxicity.[1][2] First identified in 1934, this hypervalent molecule consists of two sulfur atoms, each octahedrally coordinated to five fluorine atoms and the other sulfur atom, resulting in a +5 oxidation state for each sulfur.[1] While its high toxicity, estimated to be four times that of phosgene, has led to its consideration as a potential chemical warfare agent, its reactivity also presents opportunities for its application as a source of the pentafluorosulfanyl (SF₅) group in organic synthesis.[1] This guide provides a comprehensive overview of the reactivity of disulfur decafluoride with a range of simple molecules, presenting quantitative data, detailed experimental protocols, and reaction pathways to inform researchers in their handling and utilization of this potent chemical.

Core Reactivity Profile

At ambient temperatures, S₂F₁₀ exhibits limited chemical reactivity.[3] It is insoluble in water and does not readily hydrolyze.[1][4] However, its reactivity increases significantly at elevated temperatures, where it functions as a potent oxidizing and fluorinating agent.[3][5] Upon heating above 150 °C, S₂F₁₀ undergoes thermal decomposition, and at temperatures exceeding 400 °C, this decomposition accelerates, producing toxic and corrosive fumes of sulfur oxides and sulfur fluorides.[2][3]

Safety and Handling

This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[6] Exposure routes include inhalation, ingestion, and skin or eye contact, with inhalation being a primary concern.[7][8] The recommended exposure limit is a ceiling value of 0.01 ppm (0.1 mg/m³).[6] Due to its high toxicity, it is classified as a highly hazardous substance, with a threshold quantity of 250 lbs presenting a potential for a catastrophic event.[9] Standard procedures for handling highly toxic gases should be strictly followed.

Reactions with Simple Molecules

Thermal Decomposition

The thermal decomposition of this compound is one of its most well-characterized reactions. The process is largely homogeneous and follows first-order kinetics, yielding sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄).[10]

Reaction: S₂F₁₀(g) → SF₆(g) + SF₄(g)

A proposed two-step mechanism for this decomposition is as follows:

-

S₂F₁₀ ⇌ 2 SF₅ (fast equilibrium)

-

2 SF₅ → SF₆ + SF₄ (slow, rate-determining step)[10]

This mechanism involves the initial homolytic cleavage of the S-S bond to form the SF₅ radical.

Quantitative Data for Thermal Decomposition

| Parameter | Value | Reference |

| Rate Law | First-Order | [10] |

| Arrhenius Equation | ln k (s⁻¹) = 47.09 - 49,200 / RT (K) | [10] |

| Enthalpy of Reaction (ΔH) | 19.7 ± 1.0 kcal/mol | [10] |

| Entropy of Reaction (ΔS) | 47.6 ± 2 gibbs/mol | [10] |

| S-S Bond Dissociation Energy | 305 ± 21 kJ/mol | [1] |

Experimental Protocol: Thermal Decomposition Kinetics

A typical experimental setup for studying the thermal decomposition of S₂F₁₀ involves a metal reactor to contain the gaseous reactant. The progress of the reaction can be monitored by analyzing the composition of the gas mixture over time using techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the concentrations of S₂F₁₀, SF₆, and SF₄.[10] The reaction is studied over a range of temperatures to determine the rate constant's temperature dependence and subsequently calculate the activation energy from an Arrhenius plot.

Logical Relationship: Thermal Decomposition Mechanism

Caption: Proposed two-step mechanism for the thermal decomposition of S₂F₁₀.

Reaction with Halogens (Chlorine and Bromine)

This compound reacts with halogens to produce sulfur chloride pentafluoride (SF₅Cl) and sulfur bromide pentafluoride (SF₅Br), which are valuable reagents for introducing the SF₅ group into organic molecules.

Reaction with Chlorine: S₂F₁₀(g) + Cl₂(g) → 2 SF₅Cl(g)

This reaction can be carried out at temperatures as high as 350 °C.[11]

Reaction with Bromine: S₂F₁₀(g) + Br₂(g) ⇌ 2 SF₅Br(g)

The reaction with bromine is reversible.[12] At temperatures between 135-150 °C, SF₅Br can partially decompose back into S₂F₁₀ and bromine.[12]

Experimental Protocol: Synthesis of Sulfur Chloride Pentafluoride (SF₅Cl)

A general procedure involves heating a mixture of this compound and chlorine gas in a suitable reactor.[11] The product, SF₅Cl, can be isolated and purified by fractional distillation. Given the hazardous nature of the reactants and products, the reaction must be conducted in a robust, sealed system with appropriate pressure and temperature controls.

Experimental Workflow: Synthesis of SF₅-Halides

Caption: General workflow for the synthesis of SF₅Cl and SF₅Br from S₂F₁₀.

Reaction with Nitrogen-Containing Compounds

Ammonia (B1221849) (NH₃): this compound is a powerful oxidizing agent and reacts with ammonia to form thiazyl trifluoride (NSF₃). While the reaction is known, detailed kinetic and mechanistic studies are not widely available in the reviewed literature.

Nitrogen Tetrafluoride (N₂F₄): The reaction of S₂F₁₀ with N₂F₄ produces difluoraminosulfur pentafluoride (SF₅NF₂).

Reaction: S₂F₁₀ + N₂F₄ → 2 SF₅NF₂

Experimental Protocol: Synthesis of Difluoraminosulfur Pentafluoride (SF₅NF₂)

This compound and tetrafluorohydrazine (B154578) are condensed into an evacuated stainless steel autoclave and heated.[13] A typical procedure involves heating the reactants at 150 °C for several hours.[13] The products can then be separated and purified using gas chromatography.[13]

Signaling Pathway: S₂F₁₀ Reactivity with Nitrogen Compounds

Caption: Reaction pathways of S₂F₁₀ with ammonia and nitrogen tetrafluoride.

Reactivity with Other Simple Molecules

-

Water (H₂O): this compound is insoluble in water and does not undergo rapid hydrolysis.[9] Its toxicity is believed to stem from its disproportionation in the lungs to SF₆ and SF₄, with the latter subsequently reacting with moisture to form sulfurous acid and hydrofluoric acid.[1]

-

Oxygen (O₂), Hydrogen (H₂), Carbon Monoxide (CO), and Hydrocarbons: There is a lack of evidence in the reviewed literature for the reactivity of this compound with oxygen, hydrogen, carbon monoxide, or simple hydrocarbons under normal conditions. Its general inertness at room temperature suggests that reactions with these molecules would likely require significant energy input, such as high temperatures or photolysis.

-

Sulfur Dioxide (SO₂): In the presence of ultraviolet radiation, S₂F₁₀ can react with SO₂ to form SF₅OSO₂F. This photochemical reaction highlights the potential for S₂F₁₀ to participate in reactions under UV irradiation that might not occur thermally.

Conclusion

This compound is a molecule of significant interest due to its high toxicity and its utility as a source of the valuable SF₅ moiety. Its reactivity is dominated by its thermal instability and its potent oxidizing power at elevated temperatures. While its reactions with halogens and some nitrogen compounds are established, there remains a need for more detailed quantitative kinetic and mechanistic studies for many of its reactions. Furthermore, its reactivity with a broader range of simple molecules under various conditions, including photochemical and catalytic activation, warrants further investigation. A thorough understanding of the reactivity of S₂F₁₀ is crucial for ensuring its safe handling and for unlocking its full potential in synthetic chemistry and materials science. Researchers and professionals working with or considering the use of this compound should prioritize safety and consult detailed safety protocols before commencing any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 5714-22-7 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. DISULPHUR DECAFLUORIDE | 5714-22-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. restoredcdc.org [restoredcdc.org]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride [cdc.gov]

- 9. Sulfur fluoride (S2F10) | S2F10 | CID 62586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 12. scribd.com [scribd.com]

- 13. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Thermodynamic Properties of Disulfur Decafluoride (S₂F₁₀)

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) decafluoride (S₂F₁₀), a colorless, volatile liquid with an odor resembling sulfur dioxide, has garnered significant interest within the scientific community due to its unique chemical properties and considerable toxicity. A thorough understanding of its thermodynamic characteristics is paramount for its safe handling, potential applications, and for mitigating its formation as an undesirable byproduct in industrial processes involving sulfur hexafluoride (SF₆). This technical guide provides a comprehensive overview of the core thermodynamic properties of S₂F₁₀, drawing from both computational and experimental studies.

Core Thermodynamic Properties

A compilation of the key thermodynamic and physical properties of disulfur decafluoride is presented below. It is important to note that while computational methods have provided valuable insights into these properties, experimental data for some parameters remain scarce due to the challenges associated with handling this highly toxic compound.

Table 1: Physical and Thermodynamic Properties of S₂F₁₀

| Property | Value | Source |

| Molecular Formula | S₂F₁₀ | General |

| Molecular Weight | 254.114 g/mol | [1] |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -1903 ± 8 kJ/mol | Computational[2] |

| Standard Molar Entropy (Gas, 1 bar) | Not Experimentally Determined | |

| Gibbs Free Energy of Formation (Gas) | Not Experimentally Determined | |

| Heat Capacity, Cₚ (Gas, 298.15 K) | Calculated from Shomate Eq. | NIST WebBook[1] |

| Boiling Point | 30.1 °C (86.2 °F; 303.3 K) | [3] |

| Melting Point | -52.7 °C (-62.9 °F; 220.5 K) | [3] |

| Vapor Pressure | 561 mmHg at 20 °C | [3] |

| S-S Bond Dissociation Energy | 305 ± 21 kJ/mol | [3] |

Note: The Standard Enthalpy of Formation is a computationally derived value with an estimated uncertainty.

Heat Capacity

The heat capacity of gaseous S₂F₁₀ can be calculated over a range of temperatures using the Shomate equation parameters available from the National Institute of Standards and Technology (NIST) Chemistry WebBook. These parameters are derived from statistical mechanics calculations based on spectroscopic data.

Table 2: Shomate Equation Parameters for S₂F₁₀ (Gas)

| Temperature Range (K) | A | B | C | D | E |

| 298.15 - 1100 | 134.9336 | 361.5131 | -328.8377 | 104.9460 | -3.523154 |

| 1100 - 6000 | 286.2300 | -3.816102 | 0.710531 | -0.046355 | -13.73093 |

The heat capacity (in J/mol·K) can be calculated using the following equation, where t = Temperature (K) / 1000: Cₚ(t) = A + B·t + C·t² + D·t³ + E/t²

Experimental Protocols

The experimental determination of the thermodynamic properties of highly reactive and toxic compounds like S₂F₁₀ presents significant challenges. The following sections outline the general principles of the experimental methodologies that would be employed for such measurements.

Fluorine Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of S₂F₁₀ would be determined experimentally using fluorine bomb calorimetry. This technique is specifically designed for highly reactive fluorine-containing compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of elemental sulfur is placed in a sample holder within a robust, pressure-resistant vessel known as a "bomb."

-

Fluorine Atmosphere: The bomb is sealed and pressurized with a known excess of pure fluorine gas.

-

Ignition: The reaction is initiated by passing an electrical current through a fuse wire in contact with the sulfur.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction (formation of SF₆ and other sulfur fluorides) is absorbed by the water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature change of the water is meticulously measured using a high-precision thermometer.

-

Calculation: The heat of reaction is calculated from the temperature change and the known heat capacity of the calorimeter system. By applying Hess's Law and accounting for the formation of various products, the standard enthalpy of formation of S₂F₁₀ can be derived.

Knudsen Effusion Method for Vapor Pressure

The vapor pressure of S₂F₁₀, a measure of its volatility, can be determined using the Knudsen effusion method. This technique is suitable for substances with low to moderate vapor pressures.

Methodology:

-

Effusion Cell: A small, known mass of liquid S₂F₁₀ is placed in a thermostatically controlled effusion cell. The cell has a small, well-defined orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: At a constant temperature, the S₂F₁₀ molecules effuse through the orifice into the vacuum at a rate proportional to the vapor pressure inside the cell.

-

Mass Loss Measurement: The rate of mass loss from the cell is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of S₂F₁₀ using the Hertz-Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can also be determined using the Clausius-Clapeyron equation.

Decomposition Pathways of S₂F₁₀

This compound is known to be kinetically persistent at room temperature but can decompose under certain conditions, such as elevated temperatures or in the presence of certain surfaces. Understanding these decomposition pathways is crucial for safety and for interpreting experimental results.

Caption: Decomposition pathways of this compound (S₂F₁₀).

The primary unimolecular decomposition pathway for S₂F₁₀ at elevated temperatures involves the homolytic cleavage of the sulfur-sulfur bond to form two pentafluorosulfur (SF₅•) radicals. Additionally, S₂F₁₀ is known to undergo surface-catalyzed decomposition, particularly in the presence of moisture, to yield thionyl fluoride (B91410) (SOF₂) and hydrogen fluoride (HF), among other products.

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound, highlighting the reliance on computational data for several fundamental parameters. The provided experimental protocols offer a foundational understanding of the methodologies required to obtain precise experimental values. The decomposition pathways illustrate the potential for S₂F₁₀ to break down under specific conditions, a critical consideration for its handling and study. Further experimental investigation is necessary to provide a more complete and validated set of thermodynamic data for this important and hazardous molecule.

References

A Comprehensive Technical Guide to the Safe Handling of Disulfur Decafluoride (S₂F₁₀)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for comprehensive safety training, institutional safety protocols, and applicable regulations.

Executive Summary

Disulfur (B1233692) decafluoride (S₂F₁₀), also known as sulfur pentafluoride, is a colorless, volatile liquid or gas with an odor resembling sulfur dioxide.[1][2] It is notable for its extreme toxicity, reportedly four times more potent than phosgene (B1210022) by inhalation, targeting the pulmonary system and central nervous system.[3] S₂F₁₀ can be formed as a byproduct during the production and electrical decomposition of sulfur hexafluoride (SF₆), a common insulating gas in high-voltage equipment.[3][4] Due to its hazardous nature, stringent safety and handling protocols are imperative when working with this compound. This guide provides an in-depth overview of the properties, hazards, and requisite safety precautions for disulfur decafluoride.

Physicochemical and Toxicological Properties

A thorough understanding of the fundamental properties of this compound is essential for its safe management.

Physical and Chemical Properties

This compound is a non-combustible liquid and a non-flammable gas.[5][6] It is insoluble in water.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | S₂F₁₀ | [1][7] |

| Molar Mass | 254.11 g/mol | [1] |

| Appearance | Colorless liquid or gas | [1][2] |

| Odor | Similar to sulfur dioxide | [1][2][6] |

| Melting Point | -55 °C | [1] |

| Boiling Point | 29 °C | [1] |

| Density | 2.08 g/cm³ | [1] |

| Vapor Pressure | 561 mmHg at 20 °C | [7] |

| Solubility in Water | Insoluble | [1][2][7] |

Toxicological Data

This compound is extremely toxic, primarily through inhalation.[1] It is a severe pulmonary irritant.[8] The toxicity is thought to be due to its disproportionation in the lungs to sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄), which then reacts with moisture to form sulfurous acid and hydrofluoric acid.[4]

| Toxicity Metric | Value | Species | Reference |

| LC₅₀ (Inhalation) | 1000 mg/m³ (10 min) | Mouse | [5][6] |

| LC₅₀ (Inhalation) | 2000 mg/m³ (10 min) | Rat | [7] |

| LD₅₀ (Intravenous) | 5.79 mg/kg | Rabbit | [6] |

Occupational Exposure Limits

Given its high toxicity, extremely low occupational exposure limits have been established for this compound.

| Organization | Limit | Value |

| NIOSH | Ceiling | 0.01 ppm (0.1 mg/m³)[5][6] |

| OSHA | 8-hr TWA | 0.025 ppm (0.25 mg/m³)[6] |

| IDLH | 1 ppm | [9] |

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent exposure.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with appropriate exhaust ventilation.[5]

-

Containment: Operations should be performed in a closed system whenever possible to minimize the risk of release.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The following diagram illustrates the logic for selecting appropriate PPE.

Caption: Personal Protective Equipment Selection Logic.

Storage Requirements

-

Store in a cool, dry, well-ventilated area.[5]

-

Keep containers tightly closed.[5]

-

Store away from incompatible materials.

Reactivity and Incompatibilities

This compound is non-combustible but can decompose upon heating above 150-400°C to produce toxic and corrosive fumes of sulfur oxides and sulfur fluorides.[1][3][5] It acts as a strong oxidizing and fluorinating agent at elevated temperatures.[1]

Incompatible Materials:

-

Reacts rapidly with molten caustics such as NaOH or KOH.[1]

-

Violent reactions with reducing agents, chemically active metals, and combustible materials.[8][10]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not available in the searched literature. However, general laboratory synthesis and handling procedures can be inferred.

General Laboratory Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and all necessary PPE is readily available and inspected.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a closed system for transferring the liquid or gas. If dispensing from a cylinder, ensure the regulator and tubing are compatible with corrosive gases.

-

Quenching: Any residual this compound in reaction vessels should be carefully quenched with a suitable reagent, such as a dilute solution of sodium bisulfite, under controlled conditions in a fume hood.

-